3-Hydroxy-2-methylbenzaldehyde
Overview
Description
3-Hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the third position and a methyl group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the hydroxylation of 2-methylbenzaldehyde. This reaction typically uses a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron or copper salts. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced through a multi-step process involving the methylation of phenol followed by formylation. The methylation step introduces the methyl group at the ortho position relative to the hydroxyl group, and the formylation step introduces the aldehyde group at the para position. This process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: 3-Hydroxy-2-methylbenzoic acid.
Reduction: 3-Hydroxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. Its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
3-Hydroxy-2-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbenzaldehyde: This compound has the hydroxyl and methyl groups in reversed positions compared to this compound. It exhibits similar chemical properties but may have different reactivity and applications.
4-Hydroxy-3-methylbenzaldehyde: This compound has the hydroxyl group at the para position relative to the methyl group. It also shares similar properties but may have distinct uses in different chemical reactions and applications.
Properties
IUPAC Name |
3-hydroxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-7(5-9)3-2-4-8(6)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCRPNCXLQHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342916 | |
Record name | 3-Hydroxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-15-2 | |
Record name | 3-Hydroxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxy-2-methylbenzaldehyde in recent scientific findings?
A1: this compound has been identified as a potential antimicrobial compound found in extracts of Streptomyces rochei. This bacterium, isolated from soil samples, exhibited strong antagonistic activity against Pantoea sp., a causative agent of bacterial blight disease in cotton plants []. Notably, this compound was among the major volatile components identified in FructusMume [], although its specific role in the fruit remains unclear.
Q2: How was this compound identified in these studies?
A2: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the chemical composition of extracts from both Streptomyces rochei [] and FructusMume []. This technique allows for the separation and identification of individual compounds within complex mixtures based on their mass-to-charge ratios and characteristic fragmentation patterns.
Q3: What are the potential implications of these findings?
A3: The identification of this compound as a potential antimicrobial compound from Streptomyces rochei presents an opportunity for further investigation into its efficacy against plant pathogens like Pantoea sp. [] Further research is needed to understand its mechanism of action, potential for development into biocontrol agents, and any toxicological considerations.
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